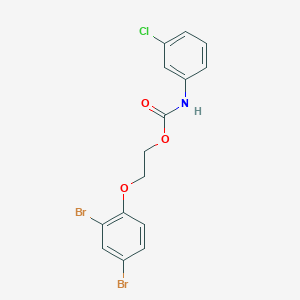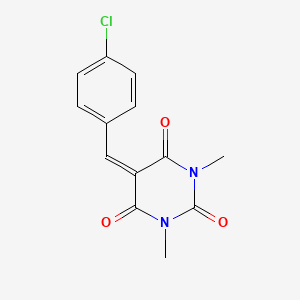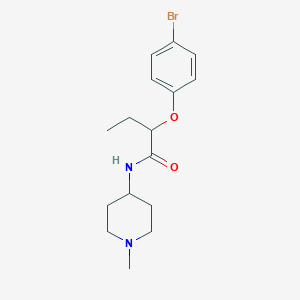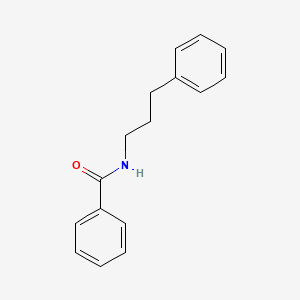![molecular formula C17H16ClN3O2 B5105224 N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5105224.png)
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, also known as CCIV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCIV has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide binds to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. This mechanism of action has been demonstrated in vitro and in vivo, making N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also has neuroprotective effects, reducing the production of reactive oxygen species and preventing neuronal cell death. Additionally, N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has several advantages for use in lab experiments, including its high purity and stability. It also exhibits low toxicity and has been shown to have a good safety profile in animal studies. However, N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide. One area of interest is the development of new drugs based on the structure of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, which may exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide and its potential therapeutic applications in various disease states.
Conclusion
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and synthesis methods have been extensively studied, making it a valuable tool for scientific experimentation. Future research may lead to the development of new drugs based on the structure of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide and the discovery of new therapeutic applications for this compound.
Méthodes De Synthèse
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide can be synthesized through the reaction of 2-chlorobenzaldehyde and hydrazine hydrate, followed by the addition of 4-methylbenzoyl chloride. The resulting compound is then subjected to a Wittig reaction with triphenylphosphine and formaldehyde to yield N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide. This synthesis method has been optimized to produce high yields of pure N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-6-8-12(9-7-11)16(22)20-15(17(23)21-19)10-13-4-2-3-5-14(13)18/h2-10H,19H2,1H3,(H,20,22)(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIZLPMYGTMHB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)
![N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5105201.png)
![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5105220.png)


![propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5105236.png)
![N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5105237.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)